Chloramphenicol-d5: A Technical Guide for Researchers
Chloramphenicol-d5: A Technical Guide for Researchers
An in-depth examination of the synthesis, chemical properties, and analytical applications of the deuterated internal standard, Chloramphenicol-d5.
This technical guide provides a comprehensive overview of Chloramphenicol-d5, a deuterated analog of the broad-spectrum antibiotic chloramphenicol. Primarily utilized as an internal standard in quantitative analytical methods, Chloramphenicol-d5 is indispensable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, residue analysis, and therapeutic drug monitoring. This document details its chemical structure, physical properties, and provides explicit experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS/MS).
Core Concepts: Introduction to Chloramphenicol-d5
Chloramphenicol-d5 is a stable isotope-labeled version of chloramphenicol, a potent inhibitor of bacterial protein synthesis.[1] The strategic replacement of five hydrogen atoms with deuterium atoms results in a molecule with a higher mass but virtually identical chemical and physical properties to its unlabeled counterpart. This key characteristic allows it to be distinguished by mass spectrometry while co-eluting chromatographically, making it an ideal internal standard for correcting variations in sample preparation and instrument response.[1]
Chemical Structure and Properties
The chemical structure of Chloramphenicol-d5 is identical to that of chloramphenicol, with the exception of the five deuterium atoms located on the phenyl ring and the C1 position of the propanediol backbone.
IUPAC Name: 2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide[2]
Chemical Formula: C₁₁H₇D₅Cl₂N₂O₅[3]
Molecular Weight: Approximately 328.16 g/mol [4]
CAS Number: 202480-68-0
Quantitative Data Summary
The following tables summarize the key quantitative data for Chloramphenicol-d5, essential for its use in analytical methodologies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₇D₅Cl₂N₂O₅ | [3] |
| Molecular Weight | 328.16 g/mol | [4] |
| Monoisotopic Mass | 327.0437106 Da | [2] |
| CAS Number | 202480-68-0 | [1] |
| Purity (typical) | ≥97% | [4] |
| Appearance | Solid | |
| Storage Temperature | Refrigerator |
Table 1: Physicochemical Properties of Chloramphenicol-d5
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference(s) |
| Chloramphenicol | 321 | 152, 257, 194 | Negative ESI | [5][6] |
| Chloramphenicol-d5 | 326 | 157, 262 | Negative ESI | [5][6] |
Table 2: Mass Spectrometry Parameters for Chloramphenicol and Chloramphenicol-d5
Experimental Protocols
Chloramphenicol-d5 is predominantly used as an internal standard in LC-MS/MS methods for the quantification of chloramphenicol in various biological and environmental matrices. Below are representative protocols for its application.
Quantification of Chloramphenicol in Honey by LC-MS/MS
This protocol outlines a method for the determination of chloramphenicol in honey samples.
Sample Preparation:
-
Weigh 10 g of honey into a suitable container.
-
Add 30 mL of purified water to dilute the honey (1:3 w/v).
-
Prepare calibration standards and quality control samples by serially diluting a chloramphenicol stock solution in the 1:3 honey/water matrix.
-
Spike all standards, quality controls, and unknown samples with Chloramphenicol-d5 to a final concentration of 250 pg/mL.[5]
-
The injection volume for the LC-MS/MS system is 25 µL.[5]
LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column, such as a C18.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (H-ESI) mode.
-
MRM Transitions: Monitor the transitions listed in Table 2 for chloramphenicol and Chloramphenicol-d5. The transition m/z 321 → 257 is typically used for quantification of chloramphenicol, with other transitions serving as confirmation. For Chloramphenicol-d5, m/z 326 → 157 and m/z 326 → 262 are monitored.[5][6]
Determination of Chloramphenicol in Shrimp Tissue by LC-ESI-MS-MS
This protocol describes the analysis of chloramphenicol in shrimp tissue.
Sample Preparation:
-
Homogenize shrimp tissue samples.
-
Perform a liquid-liquid extraction using ethyl acetate.
-
Use d5-Chloramphenicol as the internal standard by adding it to the sample before extraction.[6]
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Data Acquisition: Operate in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: For chloramphenicol, monitor m/z 321 → 152, m/z 321 → 257, and m/z 321 → 194. For d5-chloramphenicol, monitor m/z 326 → 262 and m/z 326 → 157.[6]
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of chloramphenicol and the typical experimental workflow for its quantification using Chloramphenicol-d5.
Caption: Mechanism of action of chloramphenicol, inhibiting bacterial protein synthesis.
Caption: Experimental workflow for the quantification of chloramphenicol using Chloramphenicol-d5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloramphenicol D5 | C11H12Cl2N2O5 | CID 71312380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. scbt.com [scbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of chloramphenicol in shrimp by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
